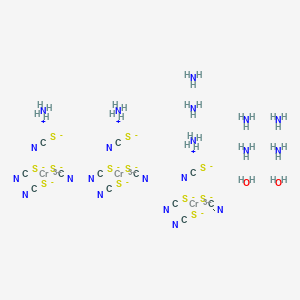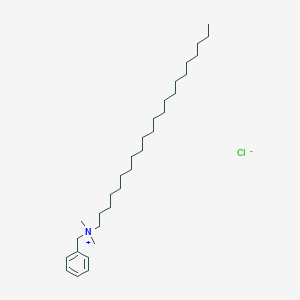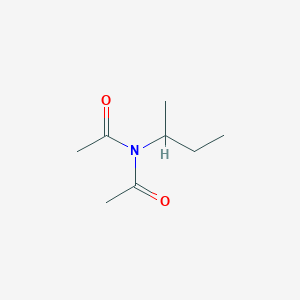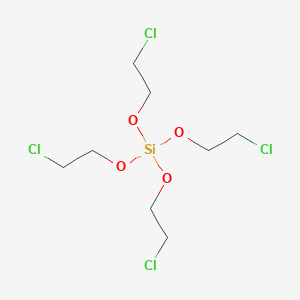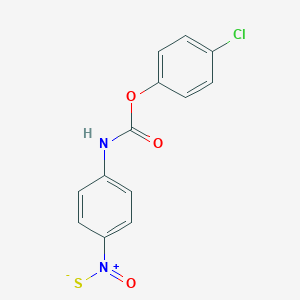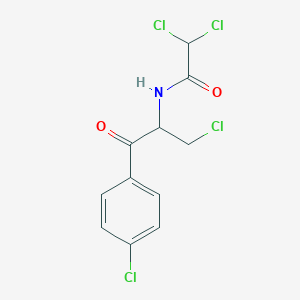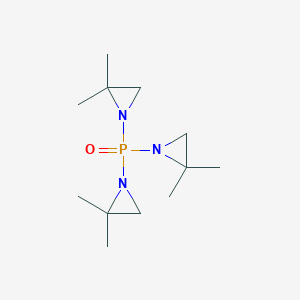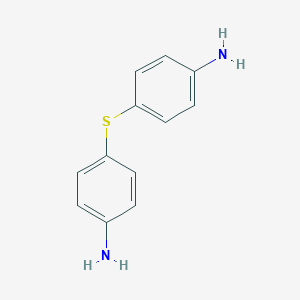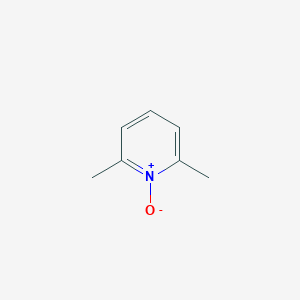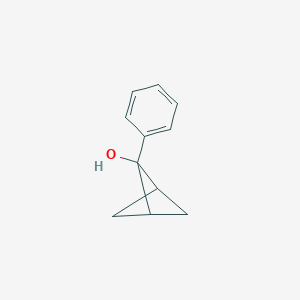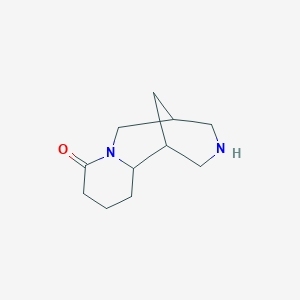
Tetrahydrocytisine
Übersicht
Beschreibung
Tetrahydrocytisine is a compound that has been studied for its chemical behavior under acid hydrolysis conditions. The research has focused on understanding the reaction mechanism and how the size of the N-substituent affects the reactivity of the compound. It was found that substitution in the N-derivatives of tetrahydrocytisine occurs equatorially, which implies that the size of the N-substituent does not significantly impact the reactivity of the >C-O bond .
Synthesis Analysis
The synthesis of compounds related to tetracyclines, which are structurally similar to tetrahydrocytisine, has been a subject of interest due to their complex structures. The total synthesis of these compounds provides insights into the chemistry of polycyclic compounds. For instance, the synthesis of (-)-tetracycline from benzoic acid involves a convergent, enantioselective process that includes a Diels-Alder cycloaddition and subsequent steps leading to the formation of the tetracycline structure . Another study describes a novel multicomponent synthesis of tetrahydrofuro[2,3-c]pyridines, which demonstrates the complexity and creativity involved in synthesizing polycyclic structures .
Molecular Structure Analysis
The molecular structure of tetrahydrocytisine derivatives has been explored through the study of tetrahydroacridines. These compounds have been synthesized from various starting materials and characterized using NMR data. The relative configuration of these molecules has been determined by X-ray crystallography, providing a deeper understanding of their three-dimensional structure .
Chemical Reactions Analysis
The chemical reactivity of tetrahydrocytisine has been investigated through its acid hydrolysis. The study proposes a mechanism for this reaction, which is crucial for understanding the stability and reactivity of the compound under different conditions . Additionally, the synthesis of complex tetracyclic structures, such as 1,2,3,4-tetrahydrocinnoline products, involves cycloaddition reactions that contribute to the knowledge of chemical reactivity in polycyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetracycline analogs, which are related to tetrahydrocytisine, have been modeled using molecular mechanics. This modeling includes the consideration of different tautomeric forms and their interactions with proteins and RNA. The force field developed for these compounds is consistent with the CHARMM force field and provides insights into the stability and conformational preferences of tetracyclines in solution .
Wissenschaftliche Forschungsanwendungen
Acid Hydrolysis Studies : A study by Salikhov et al. (1972) focused on the acid hydrolysis of Tetrahydrocytisine and its N-derivatives. It proposed a mechanism for the reaction and found that substitution in the N-derivatives of Tetrahydrocytisine takes place in the equatorial direction. This study is significant as it provides insights into the chemical behavior and stability of Tetrahydrocytisine under acidic conditions (Salikhov et al., 1972).
Ligand Synthesis for Catalysis : Research by Philipova et al. (2015) utilized (-)-Cytisine and Tetrahydrocytisine for synthesizing novel phosphino-benzenecarboxamide ligands. These ligands were applied in Pd-catalyzed asymmetric allylic alkylation, demonstrating excellent conversions and enantioselectivity. This illustrates the application of Tetrahydrocytisine in creating catalysts for specific organic reactions (Philipova et al., 2015).
Tetracyclines in Dermatology : Although not directly about Tetrahydrocytisine, research on tetracyclines, a related class of compounds, shows their broad applications. For instance, Sapadin and Fleischmajer (2006) discussed the nonantibiotic properties of tetracyclines, including their roles in inflammation, proteolysis, angiogenesis, and more. This indicates the potential of structurally related compounds like Tetrahydrocytisine in various medical applications (Sapadin & Fleischmajer, 2006).
Mitochondrial Function Impairment : Tetracycline antibiotics, including Tetrahydrocytisine analogs, have been found to impair mitochondrial function. A study by Chatzispyrou et al. (2015) highlighted the risks of using tetracyclines in experimental approaches due to their impact on mitochondrial translation and function. This research provides caution regarding the use of Tetrahydrocytisine in biological experiments (Chatzispyrou et al., 2015).
Periodontal Disease Treatment : Collins et al. (1989) evaluated the use of tetracycline hydrochloride, related to Tetrahydrocytisine, in treating periodontal disease. They assessed controlled-release compacts containing tetracycline for their effectiveness, illustrating the potential therapeutic applications of Tetrahydrocytisine-related compounds in dental health (Collins et al., 1989).
Eigenschaften
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYCGMBGRYVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CNC3)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrocytisine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



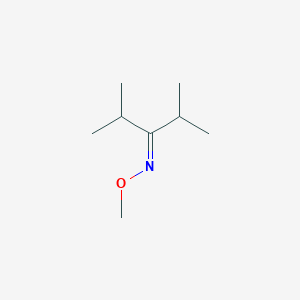
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)

